molecular formula C22H22F2N2O2 B6909944 N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide

Cat. No.: B6909944
M. Wt: 384.4 g/mol
InChI Key: YMIQLLUWFFLIQC-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutyl ring substituted with a difluorophenyl group and a quinolinone moiety, making it a subject of study for its chemical reactivity and biological activities.

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O2/c23-16-7-8-17(18(24)13-16)22(10-3-11-22)26-20(27)9-6-15-12-14-4-1-2-5-19(14)25-21(15)28/h1-2,4-5,7-8,13,15H,3,6,9-12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIQLLUWFFLIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)CCC3CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Cyclobutyl Ring: This can be achieved through a cycloaddition reaction involving a suitable diene and dienophile.

    Introduction of the Difluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 2,4-difluorobenzoyl chloride.

    Coupling with Quinolinone: The final step involves coupling the cyclobutyl intermediate with a quinolinone derivative under amide bond formation conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced chromatographic methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with reagents like KMnO₄ or CrO₃.

    Reduction: Conducted in anhydrous conditions using LiAlH₄ or NaBH₄.

    Substitution: Conditions vary based on the substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce alcohols or amines.

    Substitution: Results in various substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: Could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide
  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-4,5-dihydro-1H-quinolin-3-yl)propanamide

Uniqueness

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide stands out due to its specific structural configuration, which may confer unique reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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